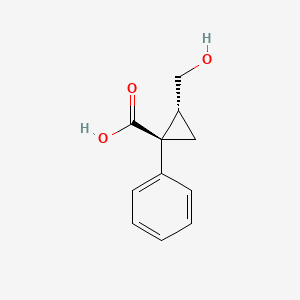

![molecular formula C₁₂H₁₀KO₄S B1142336 Potassium [1,1'-biphenyl]-2-yl sulfate CAS No. 854243-47-3](/img/structure/B1142336.png)

Potassium [1,1'-biphenyl]-2-yl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium sulfate (K2SO4) is an inorganic compound, a non-flammable white crystalline salt which is soluble in water . It is most commonly used as a fertilizer for plants that require high amounts of potassium and sulfur .

Synthesis Analysis

Potassium sulfate can be produced through various methods. The most prevalent method is the reaction of potassium chloride with sulfuric acid, forming potassium sulfate and hydrogen chloride . Another method involves the reaction of potassium hydroxide (KOH) with sulfuric acid, which yields potassium sulfate and water .Molecular Structure Analysis

The molecular formula of potassium sulfate is K2SO4 . It has a molecular weight of approximately 174.26 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Potassium sulfate is a stable compound . It does not combust but may decompose upon heating to produce corrosive and/or toxic fumes . The reaction enthalpy relies on -10.6 kJ/mol for the enthalpy of solution of EtOH(l) and on 35.1±0.1 for the enthalpy of solution of K2SO4(cr) .Physical And Chemical Properties Analysis

Potassium sulfate is odorless and has a bitter saline taste . It is highly soluble in water, but its solubility decreases with an increase in temperature . It also displays a high melting point of about 1069 degrees Celsius .Mecanismo De Acción

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . The balance between potassium and sodium is maintained by ion pumps in the cell membrane .

Direcciones Futuras

Water-soluble potassium sulfate can dissolve rapidly and completely in water, allowing it to be more efficiently absorbed and utilized by crops . More importantly, K2SO4 can be applied in agricultural facilities for processes such as sprinkler irrigation and drip irrigation . This allows for the integration of water and fertilizer, a reduction in water usage, fertilizer-saving, reduced labor, and increased production .

Propiedades

IUPAC Name |

potassium;(2-phenylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKQTFJBSPXPGV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-BiphenylylSulfatePotassiumSalt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

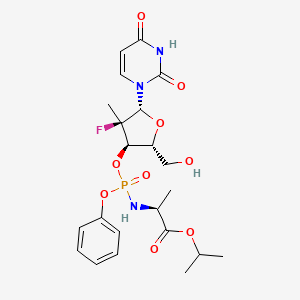

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

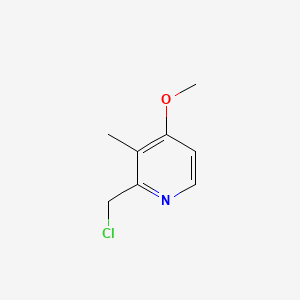

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)